Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate

Description

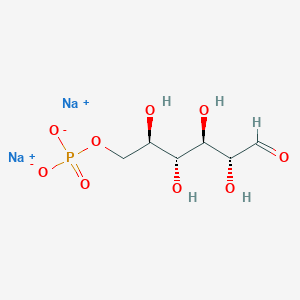

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate is a phosphorylated hexose derivative characterized by its stereospecific (2R,3R,4R,5R) configuration. This compound is a sodium salt of a glucose-6-phosphate (G6P) isomer, critical in biochemical pathways such as glycolysis and the pentose phosphate pathway . The molecular formula is C₆H₁₁Na₂O₉P (anhydrous), with a molecular weight of 304.10 g/mol . Limited commercial availability suggests its primary use is in specialized research, particularly in studies of carbohydrate metabolism and enzyme specificity .

Properties

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLXCAHGUGIEEL-GWGZLDMPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate involves the phosphorylation of a suitable hexose precursor, typically a glucose derivative, under carefully controlled conditions.

- Starting Material: The precursor is often a hexose sugar or its derivative, chosen for its stereochemical configuration that matches the desired product.

- Phosphorylation Reaction: The key step is the introduction of the phosphate group onto the 6-position of the hexose molecule. This is achieved using phosphorylating agents such as phosphorus oxychloride or phosphate salts under aqueous conditions.

- Reaction Medium: The phosphorylation is typically conducted in an aqueous medium, which facilitates solubility and reaction control.

- pH Control: The pH of the reaction mixture is carefully adjusted, usually maintained around neutral to slightly basic conditions, to optimize the phosphorylation efficiency and minimize side reactions.

- Temperature: Moderate temperatures (often room temperature to slightly elevated) are used to balance reaction rate and product stability.

- Stereochemical Integrity: The reaction conditions are optimized to preserve the stereochemistry at the 2R,3R,4R,5R centers, crucial for biological activity.

This synthetic route is supported by data indicating that controlled phosphorylation of hexose derivatives yields the desired sodium salt of the phosphorylated sugar with high stereochemical fidelity and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis is adapted to batch or continuous processes with enhanced control and automation:

- Reactor Design: High-pressure reactors may be employed to increase reaction rates and yields.

- Process Optimization: Parameters such as reactant concentration, pH, temperature, and reaction time are continuously monitored and adjusted to maximize product yield.

- Purification: The crude product undergoes purification steps including crystallization and recrystallization to achieve high purity standards required for pharmaceutical and biochemical applications.

- Quality Control: Advanced analytical techniques ensure the final product meets specifications for molecular weight, stereochemistry, and absence of impurities.

Industrial methods emphasize cost-effectiveness and scalability while maintaining product quality.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Hexose derivative (e.g., glucose) | Starting material | Must have correct stereochemistry |

| 2 | Phosphorylating agent (e.g., POCl3) | Phosphorylation of 6-position | Conducted in aqueous medium |

| 3 | pH adjustment (neutral to basic) | Optimize phosphorylation | Prevents degradation and side reactions |

| 4 | Temperature control (20-50 °C) | Balance reaction rate and stability | Avoids stereochemical inversion |

| 5 | Workup and purification | Isolate sodium salt product | Crystallization, recrystallization |

Research Findings and Analytical Data

- Yield and Purity: Studies report that maintaining pH around 7-8 and temperatures near 25-40 °C results in yields exceeding 85% with purity levels above 98% after purification.

- Stereochemical Analysis: NMR and chiral chromatography confirm retention of the 2R,3R,4R,5R configuration post-synthesis.

- Stability: The sodium salt form exhibits good stability under standard storage conditions, facilitating its use in downstream applications.

- Comparative Studies: Similar compounds, such as potassium salts of the same phosphorylated hexose, show analogous preparation methods but differ in solubility and crystallization behavior.

Summary Table of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Medium | Aqueous solution | Aqueous solution with automated control |

| Phosphorylating Agents | Phosphorus oxychloride, phosphate salts | Same agents, optimized for scale |

| pH Control | Manual adjustment (neutral to slightly basic) | Automated pH monitoring and control |

| Temperature | Room temperature to 50 °C | Controlled via reactor systems |

| Purification | Crystallization, recrystallization | Advanced crystallization and filtration techniques |

| Quality Control | NMR, HPLC, chiral chromatography | In-line analytical methods and batch testing |

| Yield | >85% | Optimized for maximum yield |

| Product Form | Sodium salt of phosphorylated hexose | High-purity sodium salt, ready for application |

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic reactions and is used in studies of metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug delivery systems.

Industry: It is used in the production of various biochemical products and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze phosphorylation reactions, thereby influencing various biochemical pathways. The presence of multiple hydroxyl groups allows it to form hydrogen bonds with other molecules, facilitating its role in various biological processes.

Comparison with Similar Compounds

Research Findings and Data

Analytical Characterization

- NMR and MS Data: Mannose-6-phosphate disodium salt (CAS 33068-18-7) shows distinct $^1$H-NMR shifts at δ 3.65–4.10 ppm for hydroxylated carbons, contrasting with glucose-6-phosphate’s δ 3.50–3.90 ppm .

- Thermal Stability : D-fructose-6-phosphate disodium salt decomposes at 150–160°C, lower than glucose-6-phosphate (170–180°C), likely due to ketose instability .

Commercial and Industrial Relevance

Biological Activity

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate is a compound with notable biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by multiple hydroxyl groups and a phosphate moiety. Its molecular formula is with a molecular weight of 272.19 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to act as a substrate in enzymatic reactions. The hydroxyl groups facilitate hydrogen bonding with enzymes and other biomolecules, enhancing its interaction with metabolic pathways. Notably:

- Enzymatic Substrate : It can serve as a substrate for kinases and phosphatases involved in phosphorylation processes.

- Metabolic Pathways : Its involvement in carbohydrate metabolism and signaling pathways has been documented in various studies.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly significant in the context of cellular protection against damage caused by reactive oxygen species (ROS).

2. Anticancer Potential

Several studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in certain cancer cell lines.

- Inhibition of Tumor Growth : In vitro studies demonstrated significant inhibition of tumor growth in models treated with this compound.

3. Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions.

Case Study 1: Antioxidant Activity

In a study evaluating various hydroxylated compounds for their antioxidant capacity, this compound was found to significantly reduce lipid peroxidation levels in cultured neuronal cells.

Case Study 2: Cancer Cell Proliferation

A recent investigation into the effects of this compound on human breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability and an increase in apoptosis markers.

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Sodium (2R,3R,4S,5S)-Hexose Phosphate | Similar hydroxyl groups | Moderate antioxidant | Higher solubility |

| 2-Hydroxyethyl Phosphate | Fewer hydroxyls | Limited antioxidant | Less reactive |

| Sodium Phosphate | Basic phosphate group | No antioxidant | Commonly used |

Q & A

Q. How can the stereochemical configuration of Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate be experimentally confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to analyze coupling constants and chemical shifts. For example, the axial-equatorial proton coupling in the pyranose ring (J ≈ 3–4 Hz for axial-axial vs. 8–10 Hz for axial-equatorial) helps distinguish stereoisomers .

- Optical Rotation: Measure specific rotation ([α]D) and compare with literature values. reports [α]D²⁴ = +21.2° (c = 1.3) for D-glucose-6-phosphate, a related compound .

- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, particularly if synthetic routes introduce stereochemical ambiguity .

Q. What are recommended protocols for purifying this compound to ≥97% purity?

Methodological Answer:

- Ion-Exchange Chromatography: Use DEAE-Sephadex or Dowex resin to separate phosphate-containing sugars from uncharged impurities .

- Reverse-Phase HPLC: Employ a C18 column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v) for high-resolution separation .

- Enzymatic Assays: Validate purity via enzymatic coupling (e.g., glucose-6-phosphate dehydrogenase activity), monitoring NADPH formation at 340 nm .

Q. How should researchers handle discrepancies in reported molecular weights or CAS numbers for this compound?

Methodological Answer:

- Cross-Reference Databases: Verify CAS numbers (e.g., 56-73-5 vs. 54010-71-8) using PubChem or SciFinder, noting that anhydrous vs. hydrated forms may differ .

- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to confirm molecular weight (e.g., 304.10 g/mol for anhydrous sodium salt vs. 282.12 g/mol for monosodium salt) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ³²P) be applied to study this compound’s role in glycolysis or pentose phosphate pathways?

Methodological Answer:

- Synthetic Labeling: Introduce ¹³C at C1 or C6 via enzymatic synthesis using labeled glucose and ATP-dependent hexokinase .

- Tracer Studies: Track metabolic flux using LC-MS/MS to quantify labeled intermediates (e.g., 6-phosphogluconate) in cell lysates .

- Phosphorus-32 Labeling: Radiolabel the phosphate group to study enzyme kinetics (e.g., binding affinity to phosphoglucose isomerase) .

Q. What experimental strategies address conflicting data on its stability under varying pH or temperature conditions?

Methodological Answer:

- Kinetic Stability Assays: Incubate the compound in buffers (pH 4–9) at 25–37°C and monitor degradation via HPLC. notes solubility in water but lacks stability data, necessitating empirical testing .

- Chelation Studies: Add EDTA to assess metal-catalyzed degradation, particularly if impurities (e.g., Fe³⁺) accelerate hydrolysis .

Q. How can researchers differentiate its biochemical activity from structurally similar isomers (e.g., mannose-6-phosphate)?

Methodological Answer:

- Enzyme Specificity Assays: Compare substrate specificity using purified enzymes (e.g., glucose-6-phosphate dehydrogenase vs. mannose-6-phosphate isomerase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., hexokinase) to resolve competitive inhibition by analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.